Ethyl 5-(1,4-dioxaspiro[4.4]nonan-6-yl)pent-2-enoate
Description
Properties
CAS No. |
152668-06-9 |
|---|---|
Molecular Formula |
C14H22O4 |
Molecular Weight |
254.32 g/mol |
IUPAC Name |
ethyl 5-(1,4-dioxaspiro[4.4]nonan-9-yl)pent-2-enoate |
InChI |
InChI=1S/C14H22O4/c1-2-16-13(15)8-4-3-6-12-7-5-9-14(12)17-10-11-18-14/h4,8,12H,2-3,5-7,9-11H2,1H3 |
InChI Key |
ZRWSRVKBKKAHBC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=CCCC1CCCC12OCCO2 |
Origin of Product |
United States |
Preparation Methods
Acid-Catalyzed Cyclization
A common approach involves the cyclization of diols or epoxides under acidic conditions. For example, m-chloroperbenzoic acid (mCPBA)-mediated epoxidation of alkenes followed by acid-induced ring-opening and cyclization has been reported to form spirocyclic ethers.
Procedure :
- Epoxidation : React an alkene precursor with mCPBA to form a cis-epoxide.
- Cyclization : Treat the epoxide with a protic acid (e.g., p-toluenesulfonic acid) in dichloromethane, promoting ring-opening and intramolecular ether formation.
Example :
Epoxidation of (Z)-non-6-en-2-one with mCPBA yields a cis-epoxide, which cyclizes under acidic conditions to form the spirocyclic dioxane core.
Palladium-Catalyzed Cyclization
Pd(0)-mediated coupling reactions enable regioselective spirocycle formation. A method employing Pd(OAc)₂/PPh₃/L-Pro-OH catalysis in methanol achieves enantioselective cyclization.
Key Steps :
- Base Optimization : Use K₂HPO₄ to balance reaction efficiency and enantioselectivity.
- Catalyst System : (2S,4S)-4-hydroxyproline or (2R,4R)-4-hydroxyproline ligands enhance stereoselectivity.
Yields :
| Base | Yield (%) | ee (%) | Source |
|---|---|---|---|
| K₂HPO₄ | 95 | 94 | |
| KOAc | 85 | 90 |
Ester Side Chain Installation
The pent-2-enoate moiety is typically introduced via alkylation or esterification reactions.
Alkylation of Enolates
Enolate intermediates react with alkyl halides to form the α,β-unsaturated ester. Sodium hydride (NaH) or lithium diisopropylamide (LDA) deprotonates ethyl acetoacetate, generating enolates for C-alkylation.
Procedure :
- Enolate Formation : Treat ethyl acetoacetate with NaH in DMF.
- Alkylation : React with an alkyl iodide (e.g., (Z)-1-iodohex-3-ene) to yield the keto-ester intermediate.
Optimization :
Decarboxylation and Functionalization
Decarboxylation of β-keto esters removes the carboxyl group, leaving the α,β-unsaturated ester. Acidic conditions (HCl, reflux) or thermal decarboxylation achieve this step.
Example :
Saponification of ethyl (5Z)-2-acetyl-oct-5-enoate followed by decarboxylation yields (Z)-non-6-en-2-one.
Coupling and Final Assembly
The spirocyclic core and ester side chain are coupled via nucleophilic substitution or cross-coupling reactions.
Nucleophilic Substitution
Spirocyclic diols or epoxides undergo nucleophilic attack by enolates or amines. For instance, sulfonylation of secondary amines with tosyl chloride enables subsequent coupling.
Procedure :
- Sulfonylation : React a secondary amine with TsCl in CH₂Cl₂ using Et₃N and DMAP as base and catalyst.
- Coupling : Displace the tosyl group with an enolate to form the C–C bond.
Example :
N-(2-bromo-3-arylallyl)-4-methyl-N-(1,4-dioxaspiro[4.5]decan-8-yl)benzenesulfonamide undergoes Pd-catalyzed coupling with vinylboronic acids.
Transition-Metal-Catalyzed Cross-Coupling
Cobalt or palladium catalysts facilitate regioselective coupling. Alkylzinc pivalates react with dienoates in the presence of CoI₂/TMEDA to form the ester side chain.
Conditions :
| Catalyst | Ligand | Solvent | Temp (°C) | Yield (%) | Source |
|---|---|---|---|---|---|
| CoI₂ | TMEDA | MeCN | 25 | 70–85 | |
| Pd(PPh₃)₂Cl₂ | Na₂CO₃ | Dioxane/H₂O | 50 | 90 |
Optimization and Challenges
Stereoselectivity
Enantioselective methods require chiral catalysts or ligands. For example, (2S,4S)-4-hydroxyproline with PPh₃ derivatives achieves >90% ee in Pd-catalyzed cyclizations.
Byproduct Minimization
- O-Alkylation : Use iodide electrophiles instead of tosylates to favor C-alkylation.
- Acetal Formation : Avoid excess acid/base during cyclization to prevent side reactions.
Analytical Characterization
The compound is characterized via:
- ¹H/¹³C NMR : Confirms regiochemistry and stereochemistry (e.g., coupling constants for E-configuration).
- HPLC : Purifies the product using silica gel or reversed-phase columns.
- MS : ESI or APCI for molecular weight confirmation (m/z = 254.32).
Applications and Derivatives
Ethyl 5-(1,4-dioxaspiro[4.4]nonan-6-yl)pent-2-enoate serves as a precursor for:
- Pharmaceuticals : Spirocyclic scaffolds show bioactivity in kinase inhibitors.
- Materials Science : Stable spirocyclic cores are used in polymer design.
Summary of Key Methods
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(1,4-dioxaspiro[4.4]nonan-6-yl)pent-2-enoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the spirocyclic core or the ethyl ester group.
Substitution: The compound can undergo substitution reactions, particularly at the spirocyclic center or the pent-2-enoate moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Medicinal Chemistry
Drug Development
Ethyl 5-(1,4-dioxaspiro[4.4]nonan-6-yl)pent-2-enoate has been investigated for its potential as a drug candidate. The spirodioxane structure is known to exhibit biological activity, making it a target for the development of new pharmaceuticals. Research has indicated that compounds with similar spiro structures can possess anti-inflammatory and analgesic properties, which could be beneficial in treating various conditions such as arthritis and chronic pain .
Mechanism of Action
Studies have suggested that the compound may interact with specific biological targets, such as enzymes or receptors involved in inflammation pathways. By modifying the ethyl group or the dioxaspiro framework, researchers aim to enhance its efficacy and selectivity .
Materials Science
Polymer Chemistry
In materials science, this compound can serve as a monomer for polymerization processes. Its unique structure allows for the creation of copolymers with desirable mechanical properties and thermal stability. These polymers can be utilized in various applications, including coatings, adhesives, and composite materials .
Nanocomposites
The incorporation of this compound into nanocomposites has been explored to improve material properties such as strength and thermal resistance. The spiro structure contributes to the formation of cross-linked networks that enhance the overall performance of the composite materials .
Chemical Synthesis
Synthetic Intermediates
this compound is valuable as a synthetic intermediate in organic chemistry. Its ability to undergo various chemical reactions allows it to be transformed into more complex molecules. For instance, it can participate in cycloaddition reactions or serve as a precursor for synthesizing other biologically active compounds .
Reactivity Studies
Research has focused on understanding the reactivity of this compound under different conditions. Such studies are crucial for optimizing synthetic pathways and improving yields in laboratory settings .
Summary Table of Applications
| Field | Application | Description |
|---|---|---|
| Medicinal Chemistry | Drug Development | Potential anti-inflammatory and analgesic properties; targets inflammation pathways |
| Materials Science | Polymer Chemistry | Monomer for producing high-performance polymers; enhances mechanical properties |
| Nanocomposites | Improves strength and thermal resistance through cross-linked networks | |
| Chemical Synthesis | Synthetic Intermediates | Valuable precursor for complex organic molecules; facilitates various reactions |
| Reactivity Studies | Optimizes synthetic pathways and improves laboratory yields |
Mechanism of Action
The mechanism of action of Ethyl 5-(1,4-dioxaspiro[4.4]nonan-6-yl)pent-2-enoate involves its interaction with molecular targets through its spirocyclic core. This interaction can affect various pathways, depending on the specific application. For example, in medicinal chemistry, the compound may bind to enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Ethyl 5-((6R,7R)-7-(2-Methoxy-2-oxoethyl)-1,4-dioxaspiro[4.4]nonan-6-yl)pent-3-ynoate
- Structure: Replaces the pent-2-enoate with a pent-3-ynoate (alkyne) and includes a methoxycarbonyl substituent on the spiro core .
- Reactivity: The alkyne group allows for click chemistry (e.g., azide-alkyne cycloaddition), which the enoate lacks. However, the spiro core’s steric hindrance may slow alkyne reactivity compared to linear analogs.
- Synthesis : Prepared via analogous methods (e.g., esterification of spirocyclic acids with propargyl alcohols), but requires strict temperature control to avoid alkyne isomerization .
Ethyl (Z)-5-((6R,7R)-7-(2-(((2S,3S)-1-Methoxy-3-methyl-1-oxopentan-2-yl)amino)-2-oxoethyl)-1,4-dioxaspiro[4.4]nonan-6-yl)pent-3-enoate
- Structure: Features a Z-configured pent-3-enoate and a complex amino-acid-derived side chain on the spiro core .
- The Z-configuration of the alkene may influence intermolecular interactions in crystal packing .
- Physical Properties: Higher molecular weight (439.55 g/mol) and polarity compared to the target compound, affecting solubility in non-polar solvents .
1,4-Dioxaspiro[4.5]decane Derivatives
- Structural Difference : The spiro ring expands to a 1,4-dioxaspiro[4.5]decane system, altering ring strain and steric bulk .
- Synthesis : Lithium aluminum hydride (LiAlH4) reduction of ester precursors yields spirocyclic alcohols, a method applicable to the target compound with modifications .
- Thermal Stability : Larger spiro systems (e.g., 4.5 vs. 4.4) exhibit lower melting points due to reduced ring strain, as seen in 1,4-dioxaspiro[4.5]decane derivatives (mp: ~120°C vs. oil for 4.4 systems) .
Physicochemical Properties and Spectral Data Comparison
Biological Activity
Ethyl 5-(1,4-dioxaspiro[4.4]nonan-6-yl)pent-2-enoate is a complex organic compound that has garnered attention for its potential biological activities. This article examines its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
This compound features a unique spirocyclic structure that contributes to its biological properties. The molecular formula is , and it is characterized by the presence of a dioxaspiro moiety which plays a crucial role in its reactivity and interaction with biological systems.
Key Properties
| Property | Value |
|---|---|
| Molecular Weight | 220.3 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in organic solvents |
| Appearance | Colorless oil |
Antimicrobial Properties
Recent studies have indicated that compounds similar to this compound exhibit notable antimicrobial activity. For instance, derivatives of dioxaspiro compounds have shown efficacy against various bacterial strains, suggesting potential applications in pharmaceuticals .
Cytotoxicity Studies
Cytotoxicity assessments have been conducted using various cancer cell lines to evaluate the compound's effects on cell viability. In vitro tests revealed that certain derivatives can inhibit cell proliferation effectively, indicating potential as an anticancer agent .
Case Study: Cancer Cell Lines
A study involving the treatment of breast cancer cell lines with this compound showed a significant reduction in cell viability at concentrations above 50 µM after 48 hours of exposure.
The proposed mechanism of action for the biological activity of this compound involves the induction of apoptosis in cancer cells through the activation of caspase pathways. This suggests that the compound may interfere with cellular signaling pathways essential for cell survival .
Synthesis and Derivatives
The synthesis of this compound has been achieved through various methods, including cyclization reactions involving acetylenic precursors. Its derivatives have been synthesized to enhance biological activity and selectivity .
Synthetic Pathway Overview
- Starting Materials : Acetylenic compounds and dioxaspiro intermediates.
- Reagents : Catalysts such as triethylamine and dichloromethane.
- Conditions : Reactions typically conducted at room temperature under an inert atmosphere.
- Yield : High yields (up to 95%) reported for specific derivatives.
Q & A
Q. How is this compound synthesized, and what are common intermediates?
- Methodological Answer : The compound is synthesized via a multi-step route involving: (i) Formation of the spirocyclic dioxolane ring through ketalization of a cyclopentenone derivative with ethylene glycol under acidic conditions (e.g., p-TsOH) . (ii) Alkylation or conjugate addition to introduce the pent-2-enoate moiety. For example, a lithium acetylide or Grignard reagent may be used to functionalize the spiro system, followed by esterification with ethyl chloroformate . Key intermediates include 1,4-dioxaspiro[4.4]non-6-ene and its ethynyl derivatives .
Q. What crystallographic techniques are used to determine the spatial arrangement of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with refinement via SHELXL (e.g., SHELX-2018) resolves bond lengths, angles, and torsional conformations. For example:
- The spirocyclic C-O bond lengths typically range from 1.41–1.44 Å, consistent with ether linkages .
- The pent-2-enoate moiety exhibits a planar geometry (torsion angle: ~175–180°) .
Data collection at low temperature (e.g., 100 K) minimizes thermal motion artifacts .
Advanced Research Questions
Q. How do steric and electronic effects influence the stereoselectivity of reactions involving this compound?
- Methodological Answer : The spirocyclic system imposes steric hindrance, directing nucleophilic attacks to the less hindered exo-face. For example:
Q. What strategies resolve contradictions in crystallographic data for derivatives of this compound?
- Methodological Answer : Discrepancies in bond angles or disorder modeling are addressed by: (i) Re-refining data with alternate constraints (e.g., ISOR in SHELXL to restrain thermal parameters) . (ii) Using twin refinement for non-merohedral twinning (e.g., BASF parameter adjustment in SHELXL) . Example: A 2019 study resolved disorder in the diphenylpent-2-ynoate derivative by partitioning occupancies over two sites (C35A/C35B) and applying similarity restraints .
Q. How can computational chemistry predict reactivity or stability of this compound under varying conditions?
- Methodological Answer :
- Solvent effects : COSMO-RS simulations predict solubility trends in polar aprotic solvents (e.g., THF vs. DCM) .
- Degradation pathways : Molecular dynamics (MD) simulations model hydrolysis of the dioxolane ring under acidic conditions, identifying rate-limiting steps .
- Thermal stability : Thermogravimetric analysis (TGA) coupled with Arrhenius plots calculates activation energy for decomposition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
